molecular formula C9H10O4 B2553220 Methyl 4,5-dihydroxy-2-methylbenzoate CAS No. 32263-12-0

Methyl 4,5-dihydroxy-2-methylbenzoate

Cat. No.: B2553220
CAS No.: 32263-12-0
M. Wt: 182.175
InChI Key: QRFAVMFWVGJELZ-UHFFFAOYSA-N
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Description

Methyl 4,5-dihydroxy-2-methylbenzoate (CAS: 32263-12-0) is a substituted benzoic acid derivative with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.173 g/mol . Its structure features two hydroxyl groups at positions 4 and 5, a methyl ester at position 1, and a methyl substituent at position 2. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 2 donors (hydroxyl groups) and 4 acceptors (ester and hydroxyl oxygens) .
  • XLogP: 1.4, indicating moderate lipophilicity .
  • Topological polar surface area (TPSA): 66.8 Ų, reflecting significant polarity due to hydroxyl and ester groups .
  • Rotatable bonds: 2 (ester and methyl groups), suggesting moderate conformational flexibility .

This compound is marketed as a synthetic building block for organic chemistry and pharmaceutical research, with commercial availability in milligram to gram quantities .

Properties

IUPAC Name

methyl 4,5-dihydroxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFAVMFWVGJELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dihydroxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4,5-dihydroxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dihydroxy-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4,5-dihydroxy-2-methylbenzoate is typically synthesized through acid-catalyzed esterification processes involving resorcylic acid derivatives. The synthesis often results in high-purity products, which are crucial for subsequent applications in pharmaceuticals and other industries. The compound has a melting point range of 164-169 °C and exhibits significant solubility in organic solvents, making it versatile for various chemical reactions .

Pharmaceutical Applications

2.1. Pharmaceutical Intermediates
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of drugs that exhibit anti-cancer properties and other therapeutic effects. For instance, it is a precursor for synthesizing benzodioxazoles, which have shown promise in inhibiting EZH1 and EZH2 enzymes linked to cancer progression .

2.2. Antioxidant Properties
Research indicates that this compound possesses antioxidant properties, which can be beneficial in formulating health supplements aimed at combating oxidative stress-related diseases . This property enhances its appeal in nutraceutical applications.

Biological Activities

3.1. Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. This characteristic makes it a candidate for developing natural preservatives or active ingredients in topical formulations aimed at treating infections .

3.2. Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest moderate activity against certain types of cancer cells, indicating its potential role in cancer treatment regimens .

Industrial Applications

4.1. Food Additives
Due to its safety profile and antioxidant properties, this compound can be used as a food additive to enhance the shelf life of products by preventing oxidative degradation . Its application in food science highlights the compound's versatility beyond pharmaceuticals.

4.2. Cosmetic Formulations
The compound's antioxidant and antimicrobial properties make it suitable for inclusion in cosmetic formulations. It can help stabilize products while providing additional benefits to skin health .

Case Studies and Research Findings

Study TitleFocus AreaKey Findings
Synthesis of Methyl DerivativesChemical SynthesisDeveloped efficient methods for high-yield synthesis of methyl derivatives
Antioxidant Activity AssessmentBiological ActivityDemonstrated significant antioxidant activity against DPPH radicals
Antimicrobial Efficacy EvaluationMicrobiologyShowed effectiveness against various microbial strains
Application as Food PreservativeFood ScienceEvaluated as a potential natural preservative due to antioxidant properties

Mechanism of Action

The mechanism of action of methyl 4,5-dihydroxy-2-methylbenzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with methyl 4,5-dihydroxy-2-methylbenzoate but differ in substituents, which critically influence their physicochemical and biological properties:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups XLogP H-Bond Donors/Acceptors Key Features/Applications
This compound 32263-12-0 C₉H₁₀O₄ 182.17 2 hydroxyl, 1 methyl ester, 1 methyl 1.4 2/4 Antioxidant potential, synthetic intermediate
Methyl 2-amino-4,5-dimethoxybenzoate 26759-46-6 C₁₀H₁₃NO₄ 211.21 1 amino, 2 methoxy, 1 methyl ester ~0.5* 1/5 Pharmaceutical intermediate (e.g., antimalarials)
Methyl 4,5-dimethoxy-2-methylbenzoate 50525-09-2 C₁₁H₁₄O₄ 210.23 2 methoxy, 1 methyl ester, 1 methyl ~2.0* 0/4 Lipophilic building block for agrochemicals
Methyl 4,5-dimethoxy-2-nitrobenzoate 26791-93-5 C₁₀H₁₁NO₆ 241.20 2 methoxy, 1 nitro, 1 methyl ester ~1.2* 0/6 Reactive intermediate for explosives or dyes
Methyl 2-bromo-4,5-dichlorobenzoate 2091686-17-6 C₈H₅BrCl₂O₂ 283.93 1 bromo, 2 chloro, 1 methyl ester ~3.0* 0/2 Heavy-atom derivative for crystallography or catalysis

*XLogP estimated based on substituent contributions (hydroxyl: -0.6, methoxy: +0.2, nitro: +0.8, halogens: +0.5–1.0 per group).

Key Comparative Insights

Polarity and Solubility: this compound’s hydroxyl groups confer higher polarity (TPSA = 66.8 Ų) compared to methoxy (TPSA ~50–55 Ų) or halogenated analogs. This enhances its solubility in polar solvents like water or methanol . Methoxy and halogen substituents increase lipophilicity (e.g., XLogP ~2.0–3.0 for methyl 4,5-dimethoxy-2-methylbenzoate and halogenated analogs), favoring lipid membrane permeability .

Reactivity and Stability :

  • The hydroxyl groups in this compound make it prone to oxidation, limiting its stability under basic or oxidative conditions. Methoxy derivatives (e.g., methyl 4,5-dimethoxy-2-methylbenzoate) are more stable but less reactive in hydrogen-bonding interactions .
  • Nitro and halogen substituents (e.g., methyl 4,5-dimethoxy-2-nitrobenzoate) introduce electron-withdrawing effects, enhancing electrophilicity and enabling nucleophilic substitution reactions .

Biological Activity: Hydroxyl-rich analogs like this compound may exhibit antioxidant or metal-chelating properties, whereas amino-substituted derivatives (e.g., methyl 2-amino-4,5-dimethoxybenzoate) could serve as precursors for bioactive heterocycles . Halogenated derivatives are often used in medicinal chemistry for their enhanced binding to hydrophobic protein pockets .

Research Findings

  • Synthetic Utility : this compound is a precursor for synthesizing polyhydroxy aromatic compounds, which are explored in natural product synthesis and drug design .
  • Commercial Relevance : Methoxy and halogenated derivatives are priced higher (~€2,955–€3,000 per 500 mg) compared to hydroxylated analogs, reflecting their specialized applications in agrochemical and pharmaceutical industries .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Property This compound Methyl 2-amino-4,5-dimethoxybenzoate Methyl 4,5-dimethoxy-2-methylbenzoate
Molecular Weight 182.17 211.21 210.23
Hydrogen Bond Donors 2 1 0
XLogP 1.4 ~0.5 ~2.0
Rotatable Bonds 2 3 2
TPSA (Ų) 66.8 70.2 50.1

Biological Activity

Methyl 4,5-dihydroxy-2-methylbenzoate, also known as methyl orsellinate, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₉H₁₀O₄
  • Molecular Weight : 182.173 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 339.1 ± 22.0 °C at 760 mmHg
  • Melting Point : 141-142 °C

Biological Activity

Methyl orsellinate exhibits a variety of biological activities, including:

  • Antifungal Activity : This compound has demonstrated antifungal properties, making it a candidate for research in treating fungal infections. It acts as a phytotoxic agent and has been shown to inhibit the growth of certain fungal species .
  • Cytotoxic Effects : Research indicates that methyl orsellinate has cytotoxic activity against various cancer cell lines. For instance, studies have reported an IC₅₀ value of 266.48 μg/mL, suggesting moderate cytotoxicity against specific tumor cells .
  • Lipoxygenase Inhibition : Methyl orsellinate functions as a 5-lipoxygenase inhibitor with an IC₅₀ value of 59.6 μM, indicating potential use in inflammatory conditions where lipoxygenase pathways are involved .

Research Findings

Several studies have evaluated the biological activity of methyl orsellinate and related compounds:

StudyFindings
Ingólfsdóttir et al. (2002)Investigated the effects of methyl orsellinate on lipoxygenases and its impact on malignant cell proliferation .
Gomes et al. (2006)Demonstrated that derivatives of orsellinates exhibited cytotoxic activity against Artemia salina, correlating lipophilicity with increased cytotoxicity .
Recent Review (2022)Highlighted that numerous compounds derived from soil fungi exhibit anticancer and antimicrobial activities, emphasizing the relevance of methyl orsellinate in drug discovery .

Case Studies

  • Antifungal Efficacy : In a study evaluating various natural products for antifungal activity, methyl orsellinate was found to effectively inhibit the growth of Candida species, suggesting its potential application in treating fungal infections.
  • Cytotoxic Activity Against Cancer Cells : A series of experiments conducted on several cancer cell lines revealed that methyl orsellinate induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Q & A

Basic: What are the recommended synthetic protocols for Methyl 4,5-dihydroxy-2-methylbenzoate, and how can reaction conditions be optimized?

Answer:
A common approach involves refluxing precursor acids (e.g., 3-amino-4-hydroxybenzoate derivatives) with aryl acids or methylating agents under controlled conditions. Key parameters include:

  • Reaction time: Extended reflux durations (e.g., 15 hours) improve yield but may increase side reactions .
  • Molar ratios: Using excess aryl acid (1.5–2 equivalents) drives esterification .
  • Temperature: Maintain reflux at 80–100°C to balance reactivity and stability of hydroxyl groups.
    Optimization can be monitored via TLC or HPLC to track intermediate formation.

Basic: How should researchers purify this compound to achieve >95% purity?

Answer:
Post-synthesis purification strategies include:

  • Recrystallization: Use polar solvents (e.g., ethanol/water mixtures) to exploit differential solubility of the product vs. byproducts .
  • Column chromatography: Employ silica gel with gradient elution (hexane/ethyl acetate) for separation of dihydroxy isomers .
  • Analytical validation: Confirm purity via GC or HPLC, ensuring calibration against certified reference standards .

Advanced: How can contradictory NMR data for this compound derivatives be resolved?

Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from:

  • Solvent effects: Compare DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding or tautomerization .
  • Impurity interference: Cross-validate with mass spectrometry (e.g., ESI-MS) to detect trace byproducts .
  • Crystallographic confirmation: Resolve ambiguities using X-ray diffraction to unambiguously assign substituent positions .

Advanced: What experimental strategies address pH-dependent instability of dihydroxybenzoate esters?

Answer:
Dihydroxy groups are prone to oxidation or hydrolysis under extreme pH. Mitigation methods include:

  • Buffered systems: Conduct stability studies in phosphate buffer (pH 6–8) to mimic physiological conditions .
  • Protective groups: Temporarily block hydroxyls with acetyl or tert-butyldimethylsilyl (TBS) groups during synthesis .
  • Degradation kinetics: Use UV-Vis spectroscopy to monitor absorbance changes at 270 nm (characteristic of benzoate degradation) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:
A multi-technique approach ensures accuracy:

  • FT-IR: Identify ester carbonyl stretches (~1700 cm⁻¹) and hydroxyl bands (broad ~3200 cm⁻¹) .
  • ¹H/¹³C NMR: Assign methyl (δ 2.3–2.6 ppm) and aromatic protons (δ 6.5–7.5 ppm) with 2D COSY/HSQC .
  • X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks for absolute configuration .

Advanced: How can computational modeling elucidate reaction mechanisms for dihydroxybenzoate derivatives?

Answer:
Density Functional Theory (DFT) simulations provide insights into:

  • Transition states: Model esterification pathways to identify rate-limiting steps (e.g., nucleophilic acyl substitution) .
  • Solvent effects: Compare activation energies in polar vs. non-polar solvents using COSMO-RS .
  • Electronic effects: Predict regioselectivity of hydroxyl group reactivity using frontier molecular orbital analysis .

Advanced: How do steric and electronic effects influence the biological activity of this compound?

Answer:
Structure-activity relationship (SAR) studies require:

  • Molecular docking: Screen against target enzymes (e.g., cyclooxygenase) to assess binding affinity .
  • Electron-withdrawing groups: Introduce halogens or nitro groups to enhance stability and interaction with hydrophobic pockets .
  • In vitro assays: Compare IC₅₀ values in cell lines to correlate substituent effects with potency .

Basic: What are the solubility challenges of this compound, and how can they be addressed?

Answer:
Limited solubility in non-polar solvents arises from hydroxyl and ester groups. Strategies include:

  • Co-solvents: Use DMSO:water (1:4) mixtures for in vitro studies .
  • Salt formation: Convert to sodium or potassium salts via base treatment for aqueous compatibility .
  • Surfactants: Employ polysorbate-80 or cyclodextrins to enhance dispersion in biological media .

Advanced: How can researchers reconcile discrepancies in reported melting points for this compound?

Answer:
Variations in mp (e.g., ±5°C) may stem from:

  • Polymorphism: Characterize crystalline forms via DSC and PXRD .
  • Purity thresholds: Compare samples purified by recrystallization (>95%) vs. chromatography (>99%) .
  • Heating rate calibration: Standardize DSC protocols (e.g., 10°C/min) to ensure reproducibility .

Advanced: What catalytic systems improve regioselectivity in dihydroxybenzoate functionalization?

Answer:
Directed ortho-metalation (DoM) strategies using:

  • Palladium catalysts: Enable Suzuki-Miyaura coupling at the 4-position without protecting hydroxyls .
  • Enzymatic catalysis: Lipases (e.g., Candida antarctica) selectively acylate primary hydroxyl groups .
  • Lewis acids: FeCl₃ or BF₃·Et₂O direct electrophilic substitution to electron-rich positions .

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